molecular formula C6H11NOS B2934590 2-Methoxy-4-(methylsulfanyl)butanenitrile CAS No. 1493592-01-0

2-Methoxy-4-(methylsulfanyl)butanenitrile

Cat. No.: B2934590
CAS No.: 1493592-01-0
M. Wt: 145.22
InChI Key: IMGAAXTWPCUWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(methylsulfanyl)butanenitrile is an organic compound with the molecular formula C6H11NOS and a molecular weight of 145.23 g/mol . This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a nitrile group attached to a butane backbone. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfanyl)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybutanenitrile with methylsulfanyl reagents under anhydrous conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfanyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)butanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The nitrile group can act as an electrophile, while the methoxy and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(methylsulfanyl)butanoic acid
  • 2-Methoxy-4-(methylsulfanyl)butane
  • 2-Methoxy-4-(methylsulfanyl)butanamide

Uniqueness

2-Methoxy-4-(methylsulfanyl)butanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to similar compounds with different functional groups. This makes it particularly useful in synthetic chemistry and biochemical applications where specific reactivity is required.

Properties

IUPAC Name

2-methoxy-4-methylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-8-6(5-7)3-4-9-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGAAXTWPCUWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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